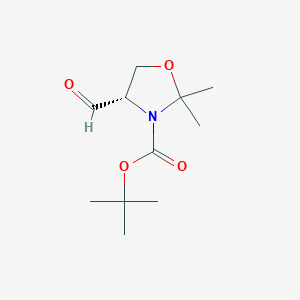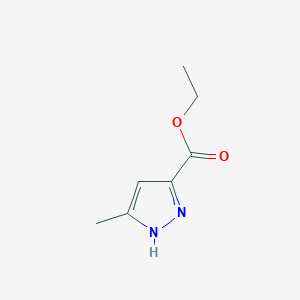
3-羟基-5-甲基苯甲酸
描述
Synthesis Analysis
Synthesis from Methyl 4-O-benzylorsellinate: The compound can be synthesized from readily available methyl 4-O-benzylorsellinate, undergoing a multi-step process without the need for chromatographic separation (Laak & Scharf, 1989).
Synthesis Involving Coordination Assemblies: A study demonstrates the synthesis of a coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III), forming a stable host structure through C-HO hydrogen bonds (Varughese & Pedireddi, 2005).
Molecular Structure Analysis
- Structural Elucidation in Coordination Polymers: The molecular structure of coordination polymers involving 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine was analyzed, demonstrating complex three-dimensional structures dependent on synthesis solvents (Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
- Interaction in Molecular Recognition Studies: Research shows how 3,5-dihydroxybenzoic acid and its derivatives interact with N-donor compounds, forming various hydrogen bonds and recognition patterns in molecular adducts (Varughese & Pedireddi, 2006).
Physical Properties Analysis
- Stability and Interaction with Guest Species: The coordination assembly involving 3,5-dinitro-4-methylbenzoic acid demonstrates stability up to 300°C and accommodates different guest species, indicating its thermal stability and versatility in forming supramolecular assemblies (Varughese & Pedireddi, 2005).
Chemical Properties Analysis
- Catalytic Efficiency in Reactions: 2-Hydroxy-5-sulfobenzoic acid, a related compound, showcases its efficiency as a catalyst in the one-pot three-component synthesis of various organic compounds, highlighting its potential in facilitating complex chemical reactions (Kiyani et al., 2015).
科学研究应用
抗生素的生物合成:密切相关的化合物 3-氨基-5-羟基苯甲酸是诺卡氏菌中安萨霉素生物合成的直接前体,这对于开发新的抗生素具有重要意义 (Ghisalba & Nüesch,1981 年)。
亲和标记试剂:5-羟基-3-巯基-4-甲氧基苯甲酸可作为儿茶酚 O-甲基转移酶 (COMT) 的亲和标记试剂,并且可以通过添加二硫苏糖醇 (DTT) 部分逆转 (Borchardt & Huber,1982 年)。
荧光生物聚合物的合成:衍生物 2,5-二氧代吡咯烷-1-基-4-(3-羟基-6-氧代-6H-xanthene-9-基)-3-甲基苯甲酸已被用于合成稳定的共价标记生物聚合物,具有优异的产率 (Crovetto 等人,2008 年)。
抗生素类似物的制备:已经从 3-氨基-5-羟基苯甲酸甲酯开发了一种制备 3-氨基-5-羟基苯甲酸类似物的方法,这对于理解和合成抗生素至关重要 (Becker,1984 年)。
药物应用:由 3-甲酰基-2-羟基-5-甲基苯甲酸制备的席夫碱配体是药物应用的有希望的候选者 (崔庆霞,2006 年)。
缓蚀:3-羟基苯甲酸 (3-HBA) 在环保的酸洗溶液中有效抑制 AISI 316L 不锈钢腐蚀,符合其抑制机理的弗鲁姆金等温线模型 (Narváez、Cano & Bastidas,2005 年)。
安全和危害
3-Hydroxy-5-methylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . If it gets in the eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . Immediate medical attention is required .
作用机制
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.0 to 1.46, indicating its potential to cross biological membranes .
Result of Action
It’s known that this compound is used in the preparation of trisubstituted benzenes as thrombin inhibitors for the treatment of coagulation disorders .
属性
IUPAC Name |
3-hydroxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOUQXGRQXUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207219 | |
| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methylbenzoic acid | |
CAS RN |
585-81-9 | |
| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Cresotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Hydroxy-5-methylbenzoic acid involved in the bacterial breakdown of xylenol compounds?
A1: Research indicates that 3-Hydroxy-5-methylbenzoic acid acts as an intermediary product during the degradation of specific xylenol isomers by certain bacteria. For instance, a non-fluorescent Pseudomonas species, when exposed to 3,5-xylenol, produces 3-Hydroxy-5-methylbenzoic acid alongside 3-methylgentisic acid in the presence of αα′-bipyridyl, an inhibitor of biological processes. [] This suggests that the bacteria utilize a metabolic pathway where 3,5-xylenol is transformed into these intermediates before being fully degraded.
Q2: Are there differences in how different bacteria utilize 3-Hydroxy-5-methylbenzoic acid during xylenol degradation?
A2: Yes, variations exist in how different Pseudomonas species utilize 3-Hydroxy-5-methylbenzoic acid during xylenol degradation. While the non-fluorescent Pseudomonas produces both 3-Hydroxy-5-methylbenzoic acid and 3-methylgentisic acid from 3,5-xylenol, a fluorescent Pseudomonas species, when presented with the same substrate, yields only 3-Hydroxy-5-methylbenzoic acid. [] This difference highlights the diverse metabolic pathways employed by various bacterial species for processing xylenol compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)








